2-(Tetrahydro-2h-pyran-2-yl)ethanethioamide

Description

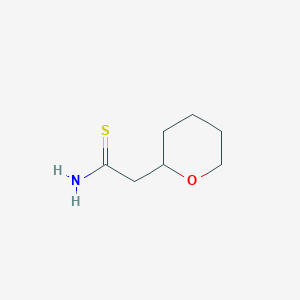

2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide (CAS: 1154976-90-5) is a sulfur-containing organic compound characterized by a tetrahydro-2H-pyran (a six-membered oxygen heterocycle) linked to an ethanethioamide group (-CH2-CS-NH2). Limited experimental data are available for this specific compound, but its structural analogs, such as thiazolidine- and benzothiazole-based ethanethioamides, have been extensively studied .

Properties

Molecular Formula |

C7H13NOS |

|---|---|

Molecular Weight |

159.25 g/mol |

IUPAC Name |

2-(oxan-2-yl)ethanethioamide |

InChI |

InChI=1S/C7H13NOS/c8-7(10)5-6-3-1-2-4-9-6/h6H,1-5H2,(H2,8,10) |

InChI Key |

LEQPMRVRLBTQIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)CC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2h-pyran-2-yl)ethanethioamide typically involves the reaction of tetrahydropyran with ethanethioamide under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2h-pyran-2-yl)ethanethioamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where the ethanethioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in tetrahydrofuran (THF).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted ethanethioamides depending on the nucleophile used.

Scientific Research Applications

2-(Tetrahydro-2h-pyran-2-yl)ethanethioamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Tetrahydro-2h-pyran-2-yl)ethanethioamide exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the tetrahydropyran ring plays a crucial role in its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide and its analogs:

| Compound | Core Heterocycle | Functional Groups | Key Substituents |

|---|---|---|---|

| This compound | Tetrahydro-2H-pyran (O-heterocycle) | Ethanethioamide (-CH2-CS-NH2) | Oxygen atom in pyran ring |

| 2-Cyano-2-(thiazolidin-2-ylidene)ethanethioamide (4a) | Thiazolidine (S,N-heterocycle) | Cyano (-CN), thioamide (-CS-NH2) | Methylthio groups in precursor |

| 2-(1,3-Benzothiazol-2-yl)ethanethioamide | Benzothiazole (fused S,N-heterocycle) | Ethanethioamide (-CH2-CS-NH2) | Benzene ring fused to thiazole |

Key Observations :

- Electronic Effects : The oxygen atom in the pyran ring (target compound) may enhance polarity and hydrogen-bonding capacity compared to sulfur/nitrogen-rich analogs like thiazolidine derivatives .

- Steric Effects : The bulkier tetrahydro-2H-pyran group could hinder reactivity at the thioamide site relative to planar benzothiazole systems .

Biological Activity

2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Additionally, it discusses relevant case studies and research findings, supported by data tables to present a comprehensive overview.

The molecular formula of this compound is C8H15NOS, with a molecular weight of 173.28 g/mol. The compound features a tetrahydropyran ring, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Research has indicated that compounds containing tetrahydropyran structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyran have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that modifications in the tetrahydropyran ring can enhance the antimicrobial efficacy of these compounds against resistant strains .

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. It has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound may be useful in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays showed that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial activity of various tetrahydropyran derivatives, including this compound. The results indicated significant activity against pathogenic bacteria, highlighting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound in animal models of arthritis. The results demonstrated a reduction in joint swelling and pain, suggesting that it may serve as an effective therapeutic agent for inflammatory conditions .

- Cancer Cell Studies : A laboratory study assessed the effects of this compound on various cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic routes are recommended for 2-(Tetrahydro-2H-pyran-2-yl)ethanethioamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, where a hydroxyl or halide group on the tetrahydro-2H-pyran moiety is replaced by a thioamide-functionalized ethane group. For example, analogous compounds like 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol are synthesized via nucleophilic substitution using ethanethiol derivatives . Optimization can include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysts : Base catalysts (e.g., K₂CO₃) improve reaction efficiency.

- Temperature : Moderate heating (50–80°C) balances reaction rate and side-product formation.

Table 1 : Example Reaction Conditions for Analogous Compounds

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| THP-OH | HS-CH₂-C(=S)NH₂ | DMF | 70 | 65–75 |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the tetrahydro-2H-pyran ring (e.g., δ ~3.5–4.5 ppm for pyran oxygen protons) and thioamide protons (δ ~8–10 ppm for NH₂) .

- IR Spectroscopy : Confirm C=S stretch (~1200–1050 cm⁻¹) and N–H bends (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₈H₁₃NO₂S, exact mass 187.067 g/mol).

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the thioamide group) .

- Prodrug Design : Modify the thioamide group to enhance stability, as seen in studies on similar ethanethioamide derivatives .

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in animal models .

Q. How does substitution on the tetrahydro-2H-pyran ring influence enzyme inhibitory activity?

- Methodological Answer : Substituents alter steric and electronic properties, affecting target binding. For example:

- Electron-withdrawing groups (e.g., F, Cl) enhance electrophilicity of the thioamide, increasing interactions with enzyme active sites .

- Bulkier substituents may reduce binding affinity due to steric hindrance.

Experimental Approach : - Synthesize derivatives with varied substituents (e.g., 4-methyl, 2-fluoro).

- Test inhibitory activity against target enzymes (e.g., kinases, cytochrome P450) using fluorometric assays .

- Perform molecular docking to correlate substituent effects with binding energy .

Q. What analytical techniques are critical for assessing purity in complex reaction mixtures containing this compound?

- Methodological Answer : Use orthogonal methods:

- HPLC/UV-Vis : Quantify purity with a C18 column and acetonitrile/water gradient .

- TLC with Iodine Staining : Rapidly detect thioamide-containing compounds .

- Elemental Analysis : Validate C, H, N, S content (e.g., Anal. Calcd. for C₈H₁₃NO₂S: C 51.32%, H 6.95%) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound?

- Methodological Answer :

- Replicate Studies : Ensure identical experimental conditions (e.g., cell lines, assay protocols) .

- Control Experiments : Test for off-target effects using knockout models or competitive inhibitors .

- Meta-Analysis : Compare data across studies to identify trends (e.g., higher activity in lipophilic environments) .

Structure-Activity Relationship (SAR) Studies

Q. What functional group modifications enhance the selectivity of this compound for neurological targets?

- Methodological Answer :

- Piperazine Analogues : Replace the tetrahydro-2H-pyran ring with a piperazine group to improve serotonin receptor binding .

- Thioamide Isosteres : Substitute S with O (amide) or Se (selenoamide) to modulate hydrogen-bonding capacity .

- Bioisosteric Replacement : Use tetrahydrothiopyran (replacing O with S in the pyran ring) to enhance lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.